4-Nitrophenyl tridecanoate
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Overview
Description
4-Nitrophenyl tridecanoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further esterified with tridecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl tridecanoate typically involves the esterification of 4-nitrophenol with tridecanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl tridecanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-nitrophenol and tridecanoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 4-Aminophenyl tridecanoate.
Hydrolysis: 4-Nitrophenol and tridecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl tridecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a substrate in enzymatic assays to study esterases and lipases.
Biology: The compound is used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research into drug delivery systems often utilizes 4-nitrophenyl esters to study the release mechanisms of active pharmaceutical ingredients.
Industry: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds.
Mechanism of Action
The mechanism of action of 4-nitrophenyl tridecanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound acts as a substrate for esterases and lipases, which cleave the ester bond to release 4-nitrophenol and tridecanoic acid. This reaction is often monitored using spectrophotometric techniques due to the distinct absorbance properties of 4-nitrophenol.
Comparison with Similar Compounds
- 4-Nitrophenyl acetate
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl palmitate
Comparison: 4-Nitrophenyl tridecanoate is unique due to its longer aliphatic chain compared to other nitrophenyl esters like 4-nitrophenyl acetate and 4-nitrophenyl butyrate. This longer chain influences its solubility, reactivity, and interaction with enzymes. The compound’s distinct properties make it particularly useful in studies requiring substrates with varying chain lengths to understand enzyme specificity and activity.
Properties
CAS No. |
79644-27-2 |
---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-nitrophenyl) tridecanoate |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(21)24-18-15-13-17(14-16-18)20(22)23/h13-16H,2-12H2,1H3 |
InChI Key |
MLCRTZQIDARSHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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